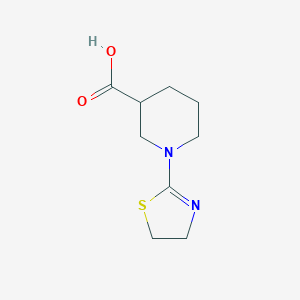

1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c12-8(13)7-2-1-4-11(6-7)9-10-3-5-14-9/h7H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYPQNZTUYECBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NCCS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found in many biologically active compounds such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biological Activity

1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article reviews the current understanding of its biological activity based on diverse research findings, including structure-activity relationships (SAR), synthesis methods, and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety, which is known for its bioactive properties. The thiazole ring contributes to the overall pharmacological profile of the compound.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial and fungal strains:

- Minimum Inhibitory Concentration (MIC) values for thiazole derivatives ranged from 0.7 to 15.62 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- In a comparative study, certain thiazole derivatives demonstrated higher activity than conventional antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 1-(4,5-Dihydrothiazol-2-yl) | S. aureus | 0.4 |

| Similar thiazole derivative | E. coli | 0.4 |

| Thiazole-based compound | Candida albicans | 3.92 |

Antidiabetic Activity

In studies focused on metabolic disorders, compounds with similar structures have been evaluated for their hypoglycemic effects:

- In genetically obese and diabetic mice models, thiazole derivatives exhibited significant reductions in blood glucose levels .

- The mechanism of action appears to involve modulation of insulin signaling pathways.

Case Study: Hypoglycemic Effects

A specific study assessed the impact of thiazole derivatives on blood glucose levels in KKAy mice. The results indicated that these compounds effectively reduced hyperglycemia, showcasing their potential as therapeutic agents in diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to:

- Electron-Withdrawing Groups : The presence of groups like NO₂ enhances antimicrobial activity by increasing lipophilicity.

- Hydrophobic Moieties : Nonpolar substitutions at specific positions on the thiazole ring have been linked to improved antibacterial efficacy .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

- Formation of Thiazole Ring : Utilizing hydrazine derivatives in the presence of appropriate reagents.

- Piperidine Ring Construction : Followed by carboxylation processes to introduce the carboxylic acid functional group.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid may exhibit antimicrobial activity. Compounds in this class have shown promise against various Gram-positive bacteria and fungi, which are critical targets due to rising antimicrobial resistance. Studies have demonstrated structure-dependent activity against pathogens such as Staphylococcus aureus and Candida auris .

Anti-inflammatory and Analgesic Effects

Similar compounds have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, related thienopyrimidine derivatives have demonstrated significant anti-inflammatory effects in formalin-induced paw edema models, suggesting that this compound may also possess similar therapeutic potential . The ability to modulate inflammatory pathways could make this compound a candidate for treating conditions characterized by chronic inflammation.

Central Nervous System Activity

There is emerging interest in the role of piperidine derivatives in neuropharmacology. Compounds structurally related to this compound have been explored for their effects on neurotransmitter systems, potentially offering avenues for treating neurodegenerative diseases or mood disorders.

Case Study 1: Antimicrobial Testing

In a study evaluating various derivatives of piperidine-based compounds against multidrug-resistant pathogens, researchers found that specific modifications to the thiazole ring significantly enhanced antimicrobial efficacy. The study highlighted the importance of structural diversity in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

A series of thienopyrimidine derivatives were tested for their anti-inflammatory properties in animal models. The results indicated that certain analogs exhibited comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) while maintaining a favorable safety profile . This suggests that similar modifications on the thiazole-piperidine scaffold may yield effective anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid

- Structure : Replaces the dihydrothiazole with a 6-methylpyrazine ring.

- Formula : C₁₁H₁₅N₃O₂; MW : 221.25 g/mol; CAS : 930111-02-6.

- Key Differences :

1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid

- Structure : Substitutes dihydrothiazole with a pyrimidine ring.

1-[4,4-bis(3-Methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic Acid

Derivatives with Functional Group Modifications

Ethyl 1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylate Hydrochloride

- Structure : Ethyl ester derivative of the target compound.

1-(Prop-2-yn-1-yl)piperidine-3-carboxylic Acid

Positional Isomers and Scaffold Variants

Piperidine-2-carboxylic Acid Derivatives

- Structure : Carboxylic acid at the 2-position instead of 3.

- Key Differences :

1-{6-Methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}piperidine-4-carboxylic Acid

- Structure : Complex pyrazolo-pyrazine fused ring system.

- CAS : 1443978-80-0.

Preparation Methods

Cyclization via Reaction with Isothiocyanates

One reported approach involves the reaction of piperidine derivatives with allylisothiocyanate under acidic conditions to induce intramolecular cyclization, forming 1,3-thiazoline derivatives, which are structurally related to 4,5-dihydrothiazoles.

- Procedure: Heating piperidine alkaloids with allylisothiocyanate in concentrated hydrochloric acid in sealed ampoules at elevated temperatures (5–6 hours).

- Outcome: Intramolecular cyclization yields the thiazoline ring fused to the piperidine core.

- Relevance: This method is effective for synthesizing thiazoline-containing compounds that can be further elaborated to 4,5-dihydrothiazole derivatives.

Cyclization via Hydrazonyl Chloride and Nucleophilic Substitution

Another synthetic route involves the nucleophilic substitution and cyclization of suitable precursors with hydrazonyl chlorides in ethanol under reflux, often in the presence of a base such as triethylamine.

- Starting materials: Aminopyridone derivatives or related heterocycles.

- Reaction: Treatment with hydrazonyl chloride derivatives leads to substituted 1,3-thiazole derivatives via nucleophilic substitution followed by ring closure.

- Conditions: Reflux in absolute ethanol with catalytic triethylamine.

- Yields: Generally good to excellent yields reported.

- Application: This method is versatile for introducing various substitutions on the thiazole ring, including the 4,5-dihydrothiazol-2-yl group.

Integrated Synthetic Route for 1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid

Combining the above methodologies, the preparation of the target compound generally follows these steps:

- Hydrogenation of 3-pyridinecarboxylic acid to yield piperidine-3-carboxylic acid under Pd/C catalysis.

- Functionalization of the piperidine nitrogen with a suitable precursor such as an allylisothiocyanate or a hydrazonyl chloride derivative.

- Intramolecular cyclization under acidic or reflux conditions to form the 4,5-dihydrothiazol-2-yl ring fused to the piperidine nucleus.

- Purification and isolation by crystallization, filtration, and drying to obtain the pure this compound.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Multi-step synthesis is often required, involving condensation, cyclization, and purification steps. For example, analogous piperidine-carboxylic acid derivatives are synthesized using palladium-catalyzed cross-coupling reactions under inert atmospheres, with temperature control (e.g., 40–100°C) and catalysts like tert-butyl XPhos. Post-reaction acid hydrolysis (e.g., HCl/water at 93–96°C) is critical for deprotection . Yield optimization may require adjusting solvent systems (e.g., acetonitrile for alkylation) and reaction times (e.g., 72 hours for intermediate formation) .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry and substituent positions, particularly for piperidine and thiazole moieties. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves absolute configuration for chiral centers. High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity, with mobile phases adjusted to separate polar impurities (e.g., acetonitrile/water gradients) .

Q. What storage conditions are necessary to maintain the compound’s stability?

- Methodological Answer : Store under inert conditions (argon or nitrogen) at 2–8°C in sealed containers to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture absorption, which is critical for carboxylic acid derivatives. Stability studies recommend periodic HPLC analysis to detect degradation products like carbon oxides or nitrogen oxides under prolonged storage .

Advanced Research Questions

Q. How can co-eluting stereoisomers or epimers be resolved during analytical profiling?

- Methodological Answer : Minor adjustments to chromatographic conditions (e.g., column temperature, pH of mobile phase, or chiral stationary phases) can separate epimers. For example, using a Chiralpak® column with a hexane/isopropanol gradient improves resolution of piperidine derivatives. Dynamic NMR or circular dichroism (CD) spectroscopy may further confirm stereochemical assignments .

Q. What computational strategies predict the compound’s reactivity or biological interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to biological targets like enzymes or receptors, using PubChem-derived 3D structures (InChIKey: NQQPVABHZYPINF) .

Q. How can synthetic impurities be identified and quantified to meet pharmacopeial standards?

- Methodological Answer : LC-MS/MS with selected reaction monitoring (SRM) identifies trace impurities (e.g., tert-butoxycarbonyl byproducts). Pharmacopeial reference standards (e.g., USP/EP guidelines) require ≤0.15% unidentified impurities, validated via spiking experiments and calibration curves. For diastereomeric impurities, chiral HPLC with UV/Vis detection at 254 nm is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.